N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine
CAS No.:
Cat. No.: VC15666294
Molecular Formula: C18H19Cl2N3
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19Cl2N3 |
|---|---|
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | (E)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
| Standard InChI | InChI=1S/C18H19Cl2N3/c1-14(17-8-7-15(19)13-18(17)20)21-23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3/b21-14+ |
| Standard InChI Key | FIYGFFSVRLDJJJ-KGENOOAVSA-N |
| Isomeric SMILES | C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named (E)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine under IUPAC conventions . Its molecular formula is C₁₉H₂₀Cl₂N₃, with a molar mass of 373.29 g/mol . The structure integrates a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with an (E)-configured imine linkage to a 2,4-dichlorophenyl moiety (Fig. 1).
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| SMILES | ClC1=C(C=C(C=C1)Cl)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
| InChIKey | LVHJEBXJYDZXBE-ZMOGYAJESA-N |
| Hybridization | sp² (imine), sp³ (piperazine) |
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthetic protocols remain proprietary, analogous piperazine derivatives are typically prepared through:
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Condensation reactions between aryl aldehydes and primary amines under acidic catalysis.
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Stepwise functionalization of pre-formed piperazine scaffolds via nucleophilic substitution or metal-catalyzed coupling .
Reaction conditions likely involve ethanol or dichloromethane solvents with bases like potassium carbonate to deprotonate intermediates . The (E)-configuration is preserved through kinetic control during imine formation.
Physical Properties
Data from safety documentation indicate:
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Stability: Stable under ambient conditions but degrades upon exposure to strong oxidizers .
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Solubility: Expected low aqueous solubility (logP ≈ 4.2 predicted) due to aromatic chlorination.
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Thermal Behavior: Decomposition above 250°C, yielding HCl, COx, and nitrogen oxides .
| Target | Binding Affinity (kcal/mol) | Putative Effect |
|---|---|---|
| 5-HT₁A | -9.2 | Anxiolytic |
| D₂ | -8.7 | Antipsychotic |
| σ₁ | -7.9 | Neuroprotective |
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, goggles |
| Ventilation | Fume hood (≥0.5 m/s airflow) |
| Spill Management | Inert absorbent, pH neutralization |
Research Applications and Future Directions
Current Uses
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Medicinal Chemistry: Lead compound for neuropsychiatric drug discovery.
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Material Science: Ligand for transition-metal catalysts in cross-coupling reactions.
Knowledge Gaps
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In vivo toxicokinetics: ADME properties undefined.
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Crystal structure: No XRD data available for polymorph analysis.
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